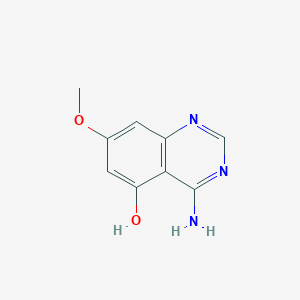
4-Amino-7-methoxyquinazolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methoxyquinazolin-5-ol is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties . The presence of amino and methoxy groups in this compound enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxyquinazolin-5-ol typically involves the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization reactions. Common synthetic methods include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like copper and palladium are used as catalysts to facilitate the formation of quinazoline rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and hydroxylamines.
Substitution products: Halogenated quinazoline derivatives.
Scientific Research Applications
4-Amino-7-methoxyquinazolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxyquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Chloroquine: A 4-aminoquinoline used as an anti-malarial drug.
Amodiaquine: Another 4-aminoquinoline with anti-malarial properties.
Quinazolinone derivatives: Compounds with similar structures but different functional groups, leading to varied biological activities.
Uniqueness: 4-Amino-7-methoxyquinazolin-5-ol is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-amino-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3,(H2,10,11,12) |
InChI Key |
ZEIKMZICBLEXFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















